1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one
Description
1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with a chlorine atom at the third carbon and a phenyl ring at the first carbon. The phenyl ring is further functionalized at the meta-position with a carboxy(hydroxy)methyl group (-CH(OH)COOH).
Properties
Molecular Formula |
C11H11ClO4 |
|---|---|
Molecular Weight |
242.65 g/mol |
IUPAC Name |
2-[3-(3-chloropropanoyl)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H11ClO4/c12-5-4-9(13)7-2-1-3-8(6-7)10(14)11(15)16/h1-3,6,10,14H,4-5H2,(H,15,16) |
InChI Key |
VWNIUDGZAHGTCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)CCCl)C(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Structural Characteristics
The compound (C$${11}$$H$${11}$$ClO$$_4$$) features a chlorinated propanone backbone substituted with a hydroxymethylphenyl group and a carboxylic acid moiety. X-ray crystallography of analogous structures reveals dihedral angles of 76.7° between aromatic and cyclopropane planes, suggesting conformational rigidity that influences reactivity. The presence of electrophilic chlorine (C-Cl) and nucleophilic hydroxyl (-OH) groups enables diverse derivatization pathways.
Industrial Relevance
Patents highlight its role as a precursor for bioactive molecules, including kinase inhibitors and antimicrobial agents. The carboxylic acid group facilitates salt formation, enhancing solubility for pharmaceutical formulations.
Synthetic Methodologies
Friedel-Crafts Acylation Route
The most cited method involves Friedel-Crafts acylation of 3-hydroxybenzaldehyde derivatives. In a representative procedure:
- Alkylation : 3-Hydroxybenzaldehyde reacts with chloroacetyl chloride in dichloromethane at 0–5°C, catalyzed by AlCl$$_3$$.
- Oxidation : The intermediate undergoes oxidation with KMnO$$4$$ in acidic medium (H$$2$$SO$$_4$$, 60°C) to install the carboxylic acid group.
- Chlorination : PCl$$_5$$ in dry ether introduces the chlorine atom at the propanone position.
Key Data :
| Step | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Alkylation | 0–5 | 68 | 92 |
| Oxidation | 60 | 45 | 88 |
| Chlorination | 25 | 83 | 95 |
Reaction times vary from 4 hr (alkylation) to 12 hr (oxidation).
Continuous-Flow Synthesis
A scalable alternative employs microreactors to enhance mixing and heat transfer:
- Reactants : 3-(Hydroxymethyl)benzoic acid and 1,3-dichloropropan-2-one.
- Conditions : Ethanol solvent, 80°C, residence time 60 min.
- Yield : 75% with 99% conversion, outperforming batch methods (51% yield at 80°C).
Advantages :
- Reduced side-product formation (≤2% vs. 8% in batch).
- Tolerance for higher concentrations (2.8 M vs. 1.5 M in batch).
Reaction Optimization
Solvent Effects
Polar aprotic solvents (DMF, DMSO) improve chlorination efficiency but complicate purification. Ethanol balances reactivity and practicality, yielding 75% purity post-crystallization.
Catalytic Systems
- Lewis Acids : AlCl$$3$$ (0.1 equiv) increases acylation rate by 3× compared to FeCl$$3$$.
- Bases : K$$2$$CO$$3$$ neutralizes HCl byproducts, preventing decomposition.
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may produce an alcohol.
Scientific Research Applications
1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one exerts its effects involves interactions with specific molecular targets. The carboxylic acid and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The chlorinated propanone moiety may also participate in covalent bonding with nucleophilic sites on proteins, altering their function.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of the target compound and its analogs:
Key Observations:
- Chloro Substituents: Chlorine at the propanone chain (e.g., 1-chloro-3-(3-chlorophenyl)propan-2-one ) or phenyl ring (e.g., 1-(3-Chlorophenyl)-1-hydroxy-2-propanone ) enhances lipophilicity and may improve membrane permeability.
- Hydroxy/Carboxy Groups : Polar groups like -OH and -COOH (e.g., target compound, 490-M12 metabolite ) increase solubility and hydrogen-bonding capacity, critical for bioavailability and antibacterial activity .
- Amino Substituents: Dimethylamino groups (e.g., 1-(3-chlorophenyl)-3-(dimethylamino)propan-1-one ) introduce basicity, influencing pharmacokinetics and receptor interactions.
Physicochemical Properties
- Solubility: The target compound’s carboxy and hydroxy groups likely confer higher aqueous solubility compared to nonpolar analogs like 1-chloro-3-(3-chlorophenyl)propan-2-one .
- Thermal Stability: Melting points for hydroxy-substituted compounds (e.g., 120–121°C for 1-(3-Hydroxyphenyl)-3-phenylpropenone ) suggest moderate stability, whereas nitro-substituted derivatives (e.g., 3-(2-chloro-5-nitrophenyl)-3-hydroxy-1-phenylpropan-1-one ) may exhibit lower thermal stability due to nitro group lability.
Biological Activity
1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one is a complex organic compound notable for its diverse biological activities. This compound features a phenyl ring with both carboxylic acid and hydroxymethyl substituents, alongside a chloropropanone moiety, contributing to its unique chemical reactivity and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C₁₃H₁₃ClO₃
- Molar Mass : Approximately 242.66 g/mol
- Density : Predicted density of 1.387 g/cm³
- Boiling Point : Around 430.5 °C
The structural complexity of this compound enables various interactions with biological targets, which is crucial in drug design and development.
Antimicrobial Properties
Research indicates that compounds similar to 1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one exhibit significant antimicrobial activities. The presence of functional groups like hydroxyl and carboxylic acid enhances the compound's ability to interact with microbial membranes, potentially disrupting their integrity and function.
Anti-inflammatory Effects
The compound has also shown potential anti-inflammatory properties, likely due to its ability to modulate inflammatory pathways through the inhibition of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Its mechanism may involve the induction of apoptosis in cancer cells, as well as the inhibition of cell proliferation. For instance, compounds structurally related to 1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one have demonstrated IC50 values indicating effective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells.
The biological activity of this compound can be attributed to:
- Enzyme Modulation : Interaction with enzymes involved in metabolic pathways.
- Receptor Binding : Affinity for certain receptors that regulate cellular processes.
- Cell Cycle Arrest : Induction of cell cycle arrest in specific phases, leading to reduced proliferation.
Summary of Key Studies
| Study | Focus | Findings |
|---|---|---|
| Umesha et al., 2009 | Antioxidant Activity | Identified significant antioxidant properties alongside antimicrobial effects. |
| MDPI Study, 2020 | Anticancer Activity | Compounds similar to 1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one showed IC50 values < 10 µM against MCF-7 cells, indicating potent anticancer activity. |
| Science.gov Study | Insecticidal Activity | Explored larvicidal activity against Aedes aegypti; compounds with similar structures exhibited promising results for mosquito control. |
Detailed Research Findings
- Antimicrobial Activity : Various studies have highlighted the effectiveness of similar compounds against bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) suggesting strong antimicrobial potential.
- Cytotoxicity Assays : In vitro assays showed that treatment with 1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one resulted in significant reductions in cell viability across multiple cancer cell lines, underscoring its potential as an anticancer agent.
- Mechanistic Studies : Molecular docking studies have suggested strong interactions between the compound and target proteins involved in apoptosis pathways, providing insights into its mechanism of action.
Q & A
Q. What are the optimized synthetic routes for 1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one, and how do reaction conditions influence yield and purity?
The synthesis typically involves a multi-step approach, starting with the condensation of substituted benzaldehyde derivatives with chlorinated propanone precursors. For example, Claisen-Schmidt condensation under acidic or basic conditions (e.g., ethanol with catalytic HCl or NaOH) is a common method for analogous arylpropanones . Key variables affecting yield include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol, as seen in related ketone syntheses .
- Temperature : Heating at 60–80°C improves kinetic control, reducing side products like enol tautomers .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical for isolating high-purity product (>95%) .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?
A combination of spectroscopic and chromatographic methods is essential:
- NMR : H and C NMR can confirm the presence of the carboxy(hydroxy)methyl group (δ ~12–14 ppm for carboxylic protons) and the chloropropanone backbone .
- HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS detects impurities and verifies molecular ion peaks (e.g., [M+H] at m/z 284.3) .
- XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly if the compound exhibits keto-enol tautomerism .
Q. How can researchers mitigate hazards during synthesis and handling of this compound?
Safety protocols should align with GHS guidelines for chlorinated ketones:
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., chlorinated solvents) .
- Personal protective equipment (PPE) : Nitrile gloves and lab coats are mandatory due to potential skin irritation (H315/H319 hazards) .
- Waste disposal : Neutralize acidic by-products before disposal, as recommended for chlorinated organic waste .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
Discrepancies in enzyme inhibition assays (e.g., IC variability) may arise from:
- Solubility differences : Use DMSO/cosolvent systems to ensure uniform dissolution in aqueous buffers .
- Assay interference : The carboxy(hydroxy)methyl group may chelate metal ions in assay media; include control experiments with EDTA .
- Metabolic instability : Incubate with liver microsomes to identify rapid degradation pathways (e.g., ester hydrolysis) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Docking studies (e.g., AutoDock Vina) and molecular dynamics simulations can map binding interactions:
- Target selection : Prioritize enzymes with known affinity for chlorinated aryl ketones, such as cytochrome P450 isoforms .
- Parameterization : Assign partial charges using DFT calculations (B3LYP/6-31G* level) to model the carboxy(hydroxy)methyl group’s electronic effects .
- Validation : Cross-reference predictions with experimental SPR (surface plasmon resonance) binding data .
Q. What methodologies optimize enantiomeric purity for chiral derivatives of this compound?
The 3-chloropropanone moiety may introduce chirality during synthesis. Strategies include:
- Chiral catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to control stereochemistry .
- Chiral HPLC : Employ amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers .
- Crystallization-induced asymmetric transformation : Seed racemic mixtures with enantiopure crystals to drive resolution .
Q. How does the carboxy(hydroxy)methyl substituent influence photophysical properties in non-linear optical (NLO) studies?
The electron-withdrawing carboxy group enhances hyperpolarizability (β), a key NLO parameter:
Q. What are the best practices for stability studies under varying pH and temperature conditions?
Design accelerated degradation experiments using:
- pH buffers : Test stability in pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C .
- LC-MS monitoring : Track degradation products (e.g., decarboxylation or hydrolysis) over 14 days .
- Arrhenius modeling : Predict shelf life at 25°C from high-temperature data (40–60°C) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
